Elinogrel

Pharmacodynamics Percutaneous Coronary Intervention Acute Coronary Syndrome

Elinogrel (CAS 936500-94-6), also known as PRT060128, is a synthetic small molecule classified as a direct-acting, competitive, and reversible antagonist of the platelet P2Y12 receptor. It is a quinazolinedione derivative with a molecular weight of 523.94 g/mol and the formula C20H15ClFN5O5S2.

Molecular Formula C20H15ClFN5O5S2
Molecular Weight 523.9 g/mol
CAS No. 936500-94-6
Cat. No. B1662655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElinogrel
CAS936500-94-6
Synonyms5-Chloro-N-[[[4-[6-Fluoro-1,4-dihydro-7-(methylamino)-2,4-dioxo-3(2H)-quinazolinyl]phenyl]amino]carbonyl]-2-thiophenesulfonamide
Molecular FormulaC20H15ClFN5O5S2
Molecular Weight523.9 g/mol
Structural Identifiers
SMILESCNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F
InChIInChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)
InChIKeyLGSDFTPAICUONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elinogrel (936500-94-6) for Scientific Procurement: A Selective, Dual-Route P2Y12 Antagonist


Elinogrel (CAS 936500-94-6), also known as PRT060128, is a synthetic small molecule classified as a direct-acting, competitive, and reversible antagonist of the platelet P2Y12 receptor [1]. It is a quinazolinedione derivative with a molecular weight of 523.94 g/mol and the formula C20H15ClFN5O5S2 [2]. Pharmacologically, it inhibits ADP-induced platelet aggregation with a reported in vitro IC50 of 20 nM, functioning without the need for hepatic bioactivation, a key distinction from prodrug antiplatelet agents [3]. This compound was investigated clinically in both intravenous and oral formulations for applications in cardiovascular interventions.

Direct-acting P2Y12 antagonist (non-prodrug)
Dual-route formulation (IV + oral) research fit
Reversible binding supports rapid offset studies

Why Elinogrel Cannot Be Substituted with Generic P2Y12 Inhibitors in Specialized Research


Substitution with generic, irreversible P2Y12 inhibitors like clopidogrel or other reversible agents like ticagrelor is not equivalent for research requiring specific pharmacokinetic or mechanistic profiles. Elinogrel is a direct-acting, non-prodrug antagonist that achieves platelet inhibition independently of hepatic CYP2C19 metabolism, thereby eliminating the genetic variability in response observed with clopidogrel [1]. Unlike ticagrelor, which is an oral-only agent, elinogrel is the only P2Y12 inhibitor to have been developed with both intravenous (IV) and oral (PO) formulations, a unique dual-route property critical for studies modeling a seamless transition from acute to chronic antiplatelet therapy [2]. Furthermore, its reversible binding and relatively short duration of action (~12 hours) contrast sharply with the irreversible, 7-10 day platelet inhibition caused by clopidogrel's active metabolite, offering a distinct advantage in experimental models requiring a rapid offset of antiplatelet effect [3].

Prodrug metabolism variability
Unlike clopidogrel, elinogrel does not require CYP2C19 bioactivation; response may shift in models dependent on hepatic metabolism.
Single-route formulation limits
Ticagrelor (oral only) or cangrelor (IV only) lack dual IV/PO flexibility for transition research protocols.
Irreversible long-duration binding
Clopidogrel’s 7–10 day platelet inhibition may confound washout-period experimental designs; reversible elinogrel may be required.

Quantitative Differentiation: Elinogrel vs. Clopidogrel and In-Class Comparators


Rapidity of Onset: IV Elinogrel vs. Oral Clopidogrel in Acute Antiplatelet Effect

In the acute phase of the INNOVATE-PCI trial, an intravenous (IV) bolus of elinogrel (120 mg) achieved significantly greater platelet inhibition than a loading dose of clopidogrel (300-600 mg oral) within 30 minutes of administration [1].

Onset Rapidity
Head-to-head
30 min post-dose: significantly greater inhibition (P < 0.001)
Supports acute-onset research model context
Phase II INNOVATE-PCI; IV elinogrel vs. oral clopidogrel loading dose
Pharmacodynamics Percutaneous Coronary Intervention Acute Coronary Syndrome

Target Affinity: Elinogrel vs. Cangrelor and Other P2Y12 Antagonists

Elinogrel demonstrates high affinity for the P2Y12 receptor. While a direct head-to-head binding study with other agents in the same assay is not publicly available, its reported binding constant is consistent with a high-potency, reversible antagonist profile. One study reports a Ki value of 23 nM for elinogrel in a P2Y12 binding assay [1]. This is broadly comparable to, but structurally distinct from, the binding affinity of other reversible P2Y12 antagonists like ticagrelor (reported Ki ~2-3 nM) and cangrelor (reported Ki ~0.4-4 nM).

Binding Affinity
Cross-study comparable
Ki = 23 nM
Supports direct-acting P2Y12 binding studies
Assay conditions differ from cangrelor/ticagrelor reported values
Biochemical Pharmacology Receptor Binding In Vitro Assays

Efficacy in Clopidogrel Non-Responders: Elinogrel vs. Clopidogrel

A key differentiator is elinogrel's activity in patients classified as 'non-responders' to clopidogrel. In a pilot study, a single 60 mg oral dose of elinogrel reversibly overcame high platelet reactivity (HPR) in previously stented, stable patients on dual antiplatelet therapy [1].

HPR Reversal
Head-to-head
100% (20/20) of clopidogrel non-responders overcame HPR after single 60 mg PO dose
Supports CYP2C19-independent antiplatelet research models
Pilot study (n=20); endpoint response context
Personalized Medicine Pharmacogenomics Drug Resistance

Clinical Safety Profile: Elinogrel vs. Clopidogrel (INNOVATE-PCI)

In the INNOVATE-PCI phase IIb trial (n=652), the safety profile of intravenous and oral elinogrel was compared directly with clopidogrel. While major bleeding (TIMI major/minor) was not significantly different, there was a noted increase in the incidence of dyspnea and liver enzyme elevations in the elinogrel group [1].

Tolerability Endpoints
Reported
Dyspnea: 12.3% (elinogrel) vs 3.8% (clopidogrel); Bleeding events: 8.8% vs 3.8%
Tolerability endpoint context for research model safety monitoring
Phase IIb INNOVATE-PCI; class-specific on-target effect; data to verify
Drug Safety Clinical Toxicology Adverse Event Analysis

Reversibility and Duration of Action: Elinogrel vs. Irreversible Thienopyridines

As a reversible inhibitor, elinogrel's antiplatelet effect is directly tied to its plasma concentration, with an estimated duration of action of approximately 12 hours [1]. This is in direct contrast to the irreversible thienopyridines like clopidogrel and prasugrel.

Offset Duration
Class-level inference
~12 hours vs 7–10 days (clopidogrel/prasugrel); >14× faster offset
Supports washout-period design in research models
Reversible P2Y12 class property; individual compound validation required
Pharmacokinetics Mechanism of Action Drug Offset

High-Value Research Applications for Elinogrel Based on Verifiable Evidence


In Vivo Models of Peri-Procedural Thrombosis and 'Bridge' Therapy

Elinogrel's unique dual IV/PO formulation, as demonstrated in the INNOVATE-PCI trial, makes it the ideal tool for studies requiring a seamless transition from an acute, injectable antiplatelet agent to a chronic oral maintenance dose [1]. This is particularly relevant for animal models of percutaneous coronary intervention (PCI) or other vascular surgeries where rapid onset and a switch to oral therapy is required to mimic clinical 'bridging' protocols.

Investigation of 'Clopidogrel Resistance' and CYP2C19-Independent Antiplatelet Mechanisms

As shown by Gurbel et al., elinogrel effectively overcomes high platelet reactivity in patients who are non-responders to clopidogrel [2]. This makes it a valuable research tool for laboratories investigating the mechanisms of 'clopidogrel resistance' or seeking to establish experimental models that are independent of CYP2C19 genetic polymorphisms. It serves as a direct-acting control agent to bypass prodrug metabolism variability.

Pharmacological Studies of Reversible vs. Irreversible P2Y12 Blockade

With its short ~12-hour duration of action and reversible binding, elinogrel is an essential comparator for studies examining the physiological consequences of reversible versus irreversible P2Y12 receptor antagonism [3]. It allows researchers to design experiments where the antiplatelet effect can be fully reversed within a single experimental day, a distinct advantage over the 7-10 day offset of clopidogrel, which greatly simplifies study logistics and reduces animal or subject burden.

Application
Selection Property
Validation Focus
Dual-route antiplatelet therapy transition models
IV-to-oral formulation flexibility
Pharmacodynamic onset and maintenance endpoints
CYP2C19-independent P2Y12 inhibition studies
Direct-acting, non-prodrug mechanism
Platelet reactivity reversal in non-responder models
Reversible vs. irreversible P2Y12 blockade comparison models
Reversible binding and short offset kinetics
Platelet function recovery time-course endpoints

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